Cas no 1539857-62-9 (4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-)

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-
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- インチ: 1S/C10H22N2O/c1-9(2)12-7-4-10(13,3-6-11)5-8-12/h9,13H,3-8,11H2,1-2H3
- InChIKey: UGHYHIDPMQTVAR-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)CCC(CCN)(O)CC1
4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682372-0.25g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-682372-5.0g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-682372-1.0g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-682372-2.5g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-682372-0.05g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-682372-0.1g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-682372-0.5g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038486-1g |
4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-682372-10.0g |
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |
1539857-62-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 |
4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-に関する追加情報
Research Briefing on 4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- (CAS: 1539857-62-9): Recent Advances and Applications
The compound 4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- (CAS: 1539857-62-9) has garnered significant attention in recent chemical and pharmaceutical research due to its versatile structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery.
Recent studies highlight the compound's utility as a key intermediate in the synthesis of novel psychoactive substances (NPS) and central nervous system (CNS) targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for dopamine D3 receptor antagonists, showing promising results in preclinical models of Parkinson's disease. The structural flexibility of the 4-piperidinol core allows for diverse modifications, enabling researchers to fine-tune receptor binding affinity and selectivity.
In synthetic chemistry, advancements have been made in the stereoselective preparation of 1539857-62-9 derivatives. A team from MIT developed an asymmetric hydrogenation protocol (2024, ACS Catalysis) achieving >95% enantiomeric excess, crucial for pharmaceutical applications where chirality determines biological activity. The methodology employs a novel iridium catalyst system that significantly improves yield compared to traditional routes.
Pharmacological investigations reveal that 4-Piperidinol derivatives exhibit dual activity as both σ receptor ligands and serotonin transporter inhibitors. This unique profile, documented in a 2024 European Journal of Pharmacology paper, suggests potential applications in treating neuropathic pain and depression. Molecular docking studies indicate the isopropyl group at position 1 and the aminoethyl side chain at position 4 create optimal interactions with target proteins.
Emerging applications in radiopharmaceuticals have been reported, with fluorine-18 labeled derivatives of 1539857-62-9 showing excellent blood-brain barrier penetration in PET imaging studies (2024, Nuclear Medicine and Biology). The compound's metabolic stability and favorable pharmacokinetics make it particularly suitable for CNS tracer development.
Safety and regulatory aspects are being actively investigated following the compound's appearance in forensic casework. The 2024 UNODC report notes increasing detections of designer drugs incorporating the 4-Piperidinol scaffold, prompting research into structure-activity relationships to predict abuse potential while preserving therapeutic value.
Future research directions include exploration of the compound's utility in targeted protein degradation (PROTAC technology) and as a building block for covalent inhibitors. Several pharmaceutical companies have included 1539857-62-9 derivatives in their preclinical pipelines, with IND applications expected within 2-3 years for neurological and oncological indications.
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